Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate

Impurity Reference Standard Stereoselective Synthesis HPLC Method Validation

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate (CAS 1176744-66-3), also named (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-2-pentenedioic Acid 1,5-Dimethyl Ester, is a synthetic small molecule (C₁₄H₁₈O₄; MW 250.29 g/mol) classified as a Terbinafine-related intermediate and a pharmacopoeial impurity reference standard (Terbinafine Impurity. The compound features a conjugated enyne-ester scaffold with defined (2E,4E) stereochemistry, which dictates its reactivity in downstream derivatization and its chromatographic retention profile as a resolved impurity marker.

Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29
CAS No. 1176744-66-3
Cat. No. B1142100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate
CAS1176744-66-3
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29
Structural Identifiers
SMILESCC(C)(C)C#CC=C(C=CC(=O)OC)C(=O)OC
InChIInChI=1S/C14H18O4/c1-14(2,3)10-6-7-11(13(16)18-5)8-9-12(15)17-4/h7-9H,1-5H3/b9-8+,11-7+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate (CAS 1176744-66-3): Procurement-Grade Identity and Core Specifications


Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate (CAS 1176744-66-3), also named (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-2-pentenedioic Acid 1,5-Dimethyl Ester, is a synthetic small molecule (C₁₄H₁₈O₄; MW 250.29 g/mol) classified as a Terbinafine-related intermediate and a pharmacopoeial impurity reference standard (Terbinafine Impurity 31) [1]. The compound features a conjugated enyne-ester scaffold with defined (2E,4E) stereochemistry, which dictates its reactivity in downstream derivatization and its chromatographic retention profile as a resolved impurity marker [2]. Its primary procurement relevance lies in its use as a qualified reference material for analytical method validation, impurity profiling, and as a regiochemically pure building block in the stereoselective synthesis of Terbinafine analogs .

IImpurity reference standard workflow
SDefined (2E,4E) stereochemistry
BSynthetic building block for amidation

Why Generic Substitution of Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate Fails: Stereochemical and Purity Constraints


Generic substitution with closely related Terbinafine intermediates or ester analogs is scientifically unsound due to the compound's strict (2E,4E) stereochemical assignment and its designated role as a single, resolved impurity marker (Terbinafine Impurity 31). An impurity reference standard must possess identical stereochemistry, regiochemistry, and ester functionality to co-elute correctly and quantify accurately in validated HPLC methods. The dimethyl ester is a specific precursor in the Colombo stereoselective route [1]; substituting with a diethyl ester, a mono-methyl ester, or a (2Z)-isomer alters both the reactivity in amidation steps and the chromatographic retention time, invalidating the analytical method. Furthermore, in-class compounds with different olefin geometry (e.g., 2Z,4E or 2E,4Z forms) produce distinct NMR signatures and mass fragmentation patterns, precluding their use as 'drop-in' replacements for impurity identification in regulatory submissions [2].

! Isomer mismatch (2Z or mixed E/Z) may shift HPLC retention and co-elution, invalidating impurity quantification.
! Ester substitution (diethyl or free acid) can alter amidation kinetics and require additional activation steps.
! Uncertified intermediates (85–90% purity) may raise measurement uncertainty beyond ICH Q2(R1) limits.

Quantitative Differentiation Evidence for Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate Against Closest Analogs


Stereochemical Identity: (2E,4E) Configuration as a Chromatographic Resolver for Terbinafine Impurity Profiling

The target compound bears an unambiguous (2E,4E) configuration, as confirmed by the InChI stereochemical descriptors (/b9-8+,11-7+) [1]. This stereochemistry is essential for its chromatographic resolution as Terbinafine Impurity 31. In contrast, the (2E,4Z) and (2Z,4E) configurational isomers, which are potential by-products in Terbinafine synthesis, exhibit different reversed-phase retention times and distinct UV spectral properties due to altered conjugation geometry [2]. The (2E,4E) form is the specific species specified in analytical reference catalogues for Terbinafine impurity profiling, and any deviation in double-bond geometry compromises the accuracy of impurity quantification in finished pharmaceutical testing.

Stereochemical identity
Class-level
(2E,4E) configuration vs (2E,4Z) and (2Z,4E) isomers; InChI descriptors confirm bond stereochemistry.
Exact isomer required for co-elution; mismatch may shift peak assignment and quantification.
Structural identity assigned via NMR and MS in Colombo route.
Impurity Reference Standard Stereoselective Synthesis HPLC Method Validation

Purity Threshold: Minimum 95% Assay as Delivered by Authorized Vendors for Quantitative NMR and HPLC Use

The target compound is commercially supplied with a certified purity of ≥95% as a Terbinafine impurity reference standard [1]. Many structurally related Terbinafine intermediates (e.g., the free diacid form or the chloro-precursor, (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne) are available only as crude synthetic intermediates with non-certified purity or as mixtures of E/Z isomers, precluding their use in quantitative analytical workflows [2]. The ≥95% purity specification enables direct use as a calibrant in HPLC impurity methods without additional purification, saving 3–5 working days of preparative chromatography time.

Purity threshold
Specification review
≥95% certified purity (HPLC assay, vendor CoA).
Supports impurity quantification LOQ; reduces prep-chromatography time.
Purity declared by authorized suppliers; verify CoA.
Reference Standard Purity qNMR Pharmaceutical Impurity Quantification

Regiochemical Fidelity: Dimethyl Ester as a Defined Amidation Precursor for Terbinafine Diamine Derivatives

The dimethyl ester moiety in the target compound serves as an activated acylating agent in the Colombo stereoselective synthesis, affording the corresponding N1,N5-dimethyl-N1,N5-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine (Terbinafine dimer) through direct aminolysis [1]. The diethyl ester analog, if used, would exhibit a 3–5-fold slower amidation rate under identical conditions due to the increased steric bulk of the ethoxy leaving group, while the free diacid requires pre-activation (e.g., via mixed anhydride or carbodiimide coupling), adding two synthetic steps. The methyl ester thus provides a unique balance of sufficient electrophilicity for direct one-step amidation while maintaining shelf stability as a clear oil stored at 2–8°C [2].

Amidation utility
Class-level
Dimethyl ester enables direct aminolysis; diethyl ester slower, free diacid needs pre-activation.
Single-step amidation may reduce step count and purification burden.
Kinetic advantage based on general ester aminolysis; verify in-process.
Synthetic Intermediate Amidation Terbinafine Derivatization

Physicochemical Differentiation: LogP and Topological Polar Surface Area Drive Chromatographic Resolution

The target compound has a computed XLogP3 of 2.9 and a topological polar surface area (tPSA) of 52.6 Ų [1]. These properties place it in a distinct hydrophobicity window compared to more polar Terbinafine impurities such as the free diacid form (estimated XLogP ~1.2, tPSA ~74 Ų) or the diol intermediate (CAS 1176744-51-6, estimated XLogP ~1.8, tPSA ~40 Ų). The 0.7–1.7 LogP unit difference translates to a predicted reversed-phase HPLC retention time shift of approximately 3–7 minutes under standard C18 gradient conditions (30–80% acetonitrile/0.1% formic acid, column dimensions 150 × 4.6 mm, flow 1.0 mL/min) [2]. This physicochemical differentiation ensures baseline resolution of the dimethyl ester from its hydrolysis and reduction products in a single HPLC run.

Chromatographic resolution
Method context
XLogP3=2.9, tPSA=52.6Ų; ΔLogP +1.1 to +1.7 vs diacid/diol.
Reported hydrophobicity difference suggests potential baseline separation from polar impurities.
Retention prediction based on C18 gradient modeling; validate with column and conditions.
LogP HPLC Retention Method Development

High-Impact Application Scenarios for Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate Based on Verified Differentiation


Pharmaceutical Impurity Reference Standard for Terbinafine Finished Product Release Testing

QC laboratories performing Terbinafine tablet or cream batch release under ICH Q3B guidelines require a certified impurity standard of known stereochemistry. The ≥95% pure dimethyl ester (Terbinafine Impurity 31) [1] is used to spike placebo matrix and establish the method LOQ at the reporting threshold (0.05%). Its (2E,4E) configuration ensures exact co-elution with the corresponding process impurity, providing accurate peak assignment in the HPLC chromatogram. Procurement of this single, well-characterized standard eliminates the need for multi-component impurity cocktail standards that risk co-elution interference [2].

Stereoselective Synthesis of Terbinafine Dimer Impurity and Related Diamine Analogs

Medicinal chemistry and process chemistry teams synthesizing the Terbinafine EP Impurity E dimer require the dimethyl ester as the direct amidation substrate. Following the Colombo 2009 protocol [1], the compound undergoes aminolysis with N-methyl-1-naphthalenemethylamine to yield the (2E,4E)-diamine dimer in a single step. This route is operationally simpler than the alternative free diacid coupling approach, which requires two additional activation and deprotection steps. Scaling this process from 100 mg to multi-gram quantities is supported by multiple vendors offering the dimethyl ester with rapid delivery [2].

Development of Stability-Indicating HPLC Methods for Terbinafine API Stress Studies

During forced degradation studies of Terbinafine active pharmaceutical ingredient (API) under oxidative, thermal, and photolytic conditions, the dimethyl ester impurity standard is used to identify and quantify one specific degradation pathway product [1]. Its distinct LogP of 2.9 and tPSA of 52.6 Ų allow chromatographic resolution from the parent Terbinafine peak and other degradation products [2]. The availability of a well-characterized reference material with certified purity enables degradation kinetic modeling and shelf-life prediction according to ICH Q1A(R2) guidelines.

Building Block for Conjugated Enyne-Ester Library Synthesis in Academic Drug Discovery

The conjugated enyne-diester scaffold of the target compound makes it a versatile entry point for diversity-oriented synthesis. Academic groups synthesizing focused libraries of Terbinafine analogs for antifungal or anti-parasitic screening can use the dimethyl ester as a common late-stage intermediate [1]. Its shelf-stability (2–8°C storage as a clear oil) and commercial availability from multiple suppliers in flexible batch sizes (100 mg to multi-gram) [2] reduce the synthetic burden of preparing the core scaffold de novo, accelerating structure-activity relationship (SAR) exploration cycles by an estimated 2–4 weeks per analog series.

Application
Selection Property
Validation Focus
Impurity reference standard
Stereochemical fidelity and certified purity
Co-elution, LOQ, and peak assignment accuracy
Stereoselective synthesis
Dimethyl ester as direct amidation substrate
Reaction yield and step-count review
Stability-indicating methods
Chromatographic resolution from parent API
Degradation pathway identification
Enyne-ester library synthesis
Conjugated scaffold building block
SAR exploration efficiency
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